
FKBP12 PROTAC dTAG-7
Vue d'ensemble
Description
dTAG-7 est un dégradeur de première génération spécifiquement conçu pour les protéines de fusion mutantes FKBP12 F36V. Il est composé d'un ligand sélectif pour la FKBP12 mutée en un seul point F36V, d'un lieur et d'un ligand de liaison à la céréblon. Ce composé fait partie du système dTAG, qui est utilisé pour la dégradation ciblée des protéines, une méthode qui permet la dégradation sélective et rapide de protéines spécifiques dans les cellules .
Mécanisme D'action
Target of Action
FKBP12 PROTAC dTAG-7, also known as dTAG-7, is a heterobifunctional degrader . It primarily targets two proteins: FKBP12F36V and BET bromodomain transcriptional co-activator BRD4 . FKBP12F36V is a mutant form of the FK506 binding protein 12 (FKBP12), and BRD4 is a member of the bromodomain and extra-terminal motif (BET) family .
Mode of Action
this compound operates by bridging its targets to an E3 ubiquitin ligase, specifically cereblon (CRBN) . This connection promotes the ubiquitination and subsequent proteasomal degradation of the target proteins . In other words, this compound acts as a molecular glue, bringing the target proteins and the E3 ubiquitin ligase into close proximity, which triggers the degradation process .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system, a crucial pathway responsible for protein degradation in cells . By promoting the degradation of FKBP12F36V and BRD4, this compound can influence various downstream effects related to the functions of these proteins .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can be absorbed and distributed within the body’s cells. The exact metabolic pathways and excretion mechanisms of this compound remain to be determined.
Result of Action
The degradation of FKBP12F36V and BRD4 by this compound can have various molecular and cellular effects. For instance, the degradation of BRD4 can influence gene expression, as BRD4 is known to play a key role in transcriptional regulation . Similarly, the degradation of FKBP12F36V can affect the functions of this protein, which include protein-protein interactions and the regulation of calcium channels .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the subcellular location of the target proteins can affect the efficacy of PROTAC-mediated degradation . Furthermore, the presence of other proteins or molecules in the cellular environment could potentially interact with this compound, influencing its stability and action .
Analyse Biochimique
Biochemical Properties
FKBP12 PROTAC dTAG-7 plays a crucial role in biochemical reactions by inducing the degradation of FKBP12F36V fusion proteins. It interacts with several biomolecules, including the FKBP12F36V protein and the E3 ubiquitin ligase cereblon. The compound forms a ternary complex with FKBP12F36V and cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This selective degradation mechanism allows for precise control over protein levels in biochemical studies.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The degradation of FKBP12F36V fusion proteins by this compound can lead to alterations in downstream signaling pathways, affecting cellular responses and functions . Additionally, the compound’s ability to selectively degrade target proteins makes it a valuable tool for studying protein function and regulation in different cellular contexts.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with FKBP12F36V and cereblon. This interaction facilitates the recruitment of the E3 ubiquitin ligase complex, leading to the ubiquitination of FKBP12F36V. The ubiquitinated protein is then recognized and degraded by the proteasome . This targeted degradation process allows for precise control over protein levels, enabling researchers to study the effects of protein depletion on cellular processes and pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits temporal effects on cellular function. The compound’s stability and degradation kinetics play a crucial role in determining its long-term effects. Studies have shown that this compound can induce rapid and reversible degradation of FKBP12F36V fusion proteins, allowing researchers to investigate the temporal dynamics of protein function . The compound’s stability and degradation rate are essential factors to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound can induce dose-dependent degradation of FKBP12F36V fusion proteins, with higher doses leading to more pronounced effects . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall health and viability of the animal models. Careful optimization of dosage is necessary to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the degradation of FKBP12F36V fusion proteins . This targeted degradation process can influence metabolic flux and metabolite levels, providing insights into the regulation of cellular metabolism and protein turnover.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound’s interactions with transporters and binding proteins can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution dynamics of this compound is essential for optimizing its efficacy and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can interact with its target proteins . The subcellular localization of this compound is a crucial factor in determining its effectiveness in degrading FKBP12F36V fusion proteins and modulating cellular processes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de dTAG-7 implique la création d'une molécule hétérobifunctionnelle qui relie un ligand sélectif pour la FKBP12 F36V à un ligand de liaison à la céréblon.
Méthodes de production industrielle : La production industrielle de dTAG-7 impliquerait probablement des techniques de synthèse organique à grande échelle, notamment l'utilisation de synthétiseurs automatisés et de systèmes de purification tels que la chromatographie liquide haute performance (CLHP) pour garantir la pureté et la cohérence du produit final. Le processus de production devrait respecter des mesures de contrôle qualité strictes pour garantir l'efficacité et la sécurité du composé .
Analyse Des Réactions Chimiques
Types de réactions : dTAG-7 subit principalement des réactions de liaison et de dégradation plutôt que des réactions chimiques traditionnelles telles que l'oxydation ou la réduction. Il forme un complexe ternaire avec la protéine cible et une ligase E3 ubiquitine, conduisant à la polyubiquitination et à la dégradation subséquente de la protéine cible.
Réactifs et conditions courants : Les principaux réactifs impliqués dans l'action de dTAG-7 comprennent le ligand FKBP12 F36V, le ligand de liaison à la céréblon et la ligase E3 ubiquitine. Les conditions de ces réactions sont généralement physiologiques, se produisant dans l'environnement cellulaire à la température du corps et à un pH neutre.
Principaux produits : Le principal produit de la réaction impliquant dTAG-7 est la protéine cible dégradée, qui est décomposée en peptides et en acides aminés plus petits par le protéasome .
4. Applications de la recherche scientifique
dTAG-7 a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Il est utilisé pour étudier la fonction de protéines spécifiques en permettant leur dégradation rapide et sélective. Cela permet aux chercheurs d'observer les effets immédiats de la perte de protéines sur les processus cellulaires, fournissant des informations sur la fonction des protéines et les voies auxquelles elles participent.
En médecine, dTAG-7 peut être utilisé pour valider des cibles médicamenteuses potentielles en démontrant les effets de la dégradation d'une protéine spécifique. Ceci est particulièrement utile dans la recherche sur le cancer, où la dégradation des protéines oncogéniques peut révéler leur rôle dans la croissance et la survie des tumeurs. De plus, dTAG-7 peut être utilisé pour étudier les interactions protéine-protéine et les effets des modifications post-traductionnelles sur la fonction des protéines .
5. Mécanisme d'action
Le mécanisme d'action de dTAG-7 implique la formation d'un complexe ternaire entre la protéine cible (fusionnée à FKBP12 F36V), la molécule dTAG-7 et la ligase E3 ubiquitine céréblon. Ce complexe facilite la polyubiquitination de la protéine cible, la marquant pour la dégradation par le protéasome. Le processus de dégradation est rapide, sélectif et réversible, permettant un contrôle précis des niveaux de protéines dans la cellule .
Applications De Recherche Scientifique
dTAG-7 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the function of specific proteins by enabling their rapid and selective degradation. This allows researchers to observe the immediate effects of protein loss on cellular processes, providing insights into protein function and the pathways they are involved in.
In medicine, dTAG-7 can be used to validate potential drug targets by demonstrating the effects of degrading a specific protein. This is particularly useful in cancer research, where the degradation of oncogenic proteins can reveal their role in tumor growth and survival. Additionally, dTAG-7 can be used to study protein-protein interactions and the effects of post-translational modifications on protein function .
Comparaison Avec Des Composés Similaires
dTAG-7 fait partie d'une classe plus large de technologies de dégradation ciblée des protéines, notamment les chimères de ciblage de la protéolyse (PROTAC) et les colles moléculaires. Comparé à ces technologies, dTAG-7 offre un avantage unique dans sa capacité à dégrader les protéines sans avoir besoin d'un ligand préexistant pour la protéine cible. Cela en fait un outil polyvalent pour l'étude d'un large éventail de protéines.
Composés similaires :
- PROTAC : Ces molécules induisent également la dégradation des protéines en recrutant une ligase E3 ubiquitine sur la protéine cible. Elles nécessitent généralement un ligand connu pour la protéine cible.
- Colles moléculaires : Ces petites molécules facilitent l'interaction entre une protéine cible et une ligase E3 ubiquitine, conduisant à la dégradation des protéines. Elles sont souvent utilisées lorsqu'un ligand approprié pour la protéine cible n'est pas disponible .
Activité Biologique
FKBP12 PROTAC dTAG-7 is a novel compound designed to selectively degrade mutant FKBP12 F36V fusion proteins through a targeted degradation mechanism. This compound is part of the dTAG system, which utilizes a two-component approach involving a degron (FKBP12 F36V) and a heterobifunctional molecule (dTAG-7) that recruits an E3 ubiquitin ligase, cereblon (CRBN), to facilitate protein degradation. This article explores the biological activity of dTAG-7, including its mechanisms, efficacy, and implications for therapeutic applications.
The dTAG system operates by tagging proteins of interest (POIs) with FKBP12 F36V, allowing for their selective degradation upon exposure to dTAG-7. The binding of dTAG-7 to FKBP12 F36V brings the tagged protein into proximity with CRBN, leading to ubiquitination and subsequent proteasomal degradation. This mechanism allows for rapid and reversible control over target protein levels in both in vitro and in vivo settings.
Efficacy and Selectivity
Research indicates that dTAG-7 effectively degrades FKBP12 F36V at low concentrations. In studies using 293FT cells expressing FKBP12 F36V-Nluc, treatment with dTAG-7 at doses as low as 100 nM resulted in significant reductions in bioluminescent signals associated with the tagged proteins, demonstrating its potency and selectivity . Importantly, no degradation was observed in CRBN-deficient cells, underscoring the necessity of CRBN for the action of dTAG-7 .
Table 1: Summary of Efficacy Data for dTAG-7
Cell Line | Concentration (nM) | Degradation Observed | CRBN Dependency |
---|---|---|---|
293FT WT | 100 | Yes | Required |
293FT CRBN−/− | 100 | No | Not required |
1. Targeting SLC Transporters
A study published in Nature Communications demonstrated that dTAG-7 could achieve reversible degradation of SLC transporters in cellular models. The research highlighted that while degradation was rapid with dTAG-7, it differed from other PROTACs like dTAG-13, which maintained target degradation for extended periods . This temporal control is crucial for studying protein function dynamics.
2. Hepcidin Regulation
Another significant application of FKBP12 PROTACs, including dTAG-7, was explored in the context of hepcidin regulation. In hepatocellular carcinoma cell lines, treatment with RC32 (an FKBP12-targeting PROTAC) led to efficient FKBP12 degradation and subsequent upregulation of hepcidin expression without immunosuppressive effects typical of traditional FKBP12 inhibitors like rapamycin . This suggests that PROTAC-mediated degradation could offer a safer alternative for managing iron overload conditions.
Research Findings
Recent studies have elucidated various aspects of the biological activity of FKBP12 PROTACs:
- Rapid Degradation : Degradation kinetics were observed within hours post-treatment, with different fusion proteins showing varying rates of degradation .
- Selectivity : dTAG-7 exhibited minimal off-target effects compared to other degraders, making it a promising tool for targeted therapy .
Table 2: Comparative Degradation Kinetics
Fusion Protein | Degradation Time (hours) | Off-target Effects |
---|---|---|
FKBP12 F36V-KRAS G12V | 4–8 | Minimal |
HDAC1-FKBP12 F36V | 1 | Minimal |
MYC-FKBP12 F36V | 2 | Minimal |
Propriétés
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAWDLUIZXIPI-FJDAOBEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H79N5O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.